Home > Products > Screening Compounds P88040 > sodium taurocholate
sodium taurocholate -

sodium taurocholate

Catalog Number: EVT-8194190
CAS Number:
Molecular Formula: C26H44NNaO7S
Molecular Weight: 537.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The product of conjugation of cholic acid with taurine. Its sodium salt is the chief ingredient of the bile of carnivorous animals. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and cholerectic.
Source and Classification

Sodium taurocholate is primarily sourced from the bile of various mammals, where it is synthesized from cholesterol. It belongs to a class of compounds known as bile acids, which are steroid acids produced in the liver. Specifically, sodium taurocholate is classified as a sodium salt of taurocholic acid, which is itself a bile acid formed through the conjugation of cholic acid with taurine.

Synthesis Analysis

Methods of Synthesis

The synthesis of sodium taurocholate can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct reaction between taurocholic acid and sodium hydroxide or sodium carbonate to produce sodium taurocholate. The reaction typically requires controlled conditions to ensure complete conversion and purity.
  2. Biological Synthesis: In vivo, sodium taurocholate is synthesized in the liver from cholesterol through a series of enzymatic reactions that involve hydroxylation and conjugation with taurine.
  3. Extraction from Bile: Sodium taurocholate can also be extracted from animal bile, where it naturally occurs in significant quantities.

Technical Details

The chemical reaction for its synthesis can be represented as follows:

Cholic Acid+TaurineEnzymatic ReactionTaurocholic Acid\text{Cholic Acid}+\text{Taurine}\xrightarrow{\text{Enzymatic Reaction}}\text{Taurocholic Acid}
Taurocholic Acid+NaOHSodium Taurocholate+H2O\text{Taurocholic Acid}+\text{NaOH}\rightarrow \text{Sodium Taurocholate}+\text{H}_2\text{O}
Molecular Structure Analysis

Structure

Sodium taurocholate has a complex molecular structure characterized by a steroid nucleus with hydroxyl groups and an amine group from taurine. The molecular formula for sodium taurocholate is C26H43N1O7S1C_{26}H_{43}N_{1}O_{7}S_{1} with a molecular weight of approximately 493.7 g/mol.

Data

  • IUPAC Name: Sodium (2S)-2-amino-4-(3-hydroxy-5-oxocholan-24-oic acid)
  • Melting Point: Decomposes before melting
  • Solubility: Highly soluble in water due to its ionic nature
Chemical Reactions Analysis

Reactions

Sodium taurocholate participates in various biochemical reactions, particularly in the digestive system:

  1. Emulsification: It interacts with dietary fats to form micelles, enhancing lipid solubility and absorption.
  2. Reversible Ionization: In aqueous solutions, sodium taurocholate can ionize, affecting its solubility and interaction with other compounds.

Technical Details

The emulsification process can be described by the following equilibrium:

Fat+Sodium TaurocholateMicelles\text{Fat}+\text{Sodium Taurocholate}\rightleftharpoons \text{Micelles}

This equilibrium allows for the effective transport of lipids across the intestinal barrier.

Mechanism of Action

Process

The mechanism by which sodium taurocholate facilitates lipid digestion involves several steps:

  1. Emulsification: Upon entering the small intestine, sodium taurocholate interacts with dietary fats to form stable emulsions.
  2. Micelle Formation: These emulsions then aggregate into micelles, which encapsulate fatty acids and monoglycerides.
  3. Absorption: The micelles transport lipids to the brush border of enterocytes (intestinal cells), where they are absorbed into the bloodstream.

Data

Research indicates that sodium taurocholate enhances lipid absorption significantly compared to water alone, demonstrating its critical role in nutrient bioavailability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Odor: Odorless
  • Taste: Salty
  • Density: Approximately 0.8 g/cm³
  • pH (10% solution): 7-8

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; otherwise relatively inert in physiological conditions.
Applications

Scientific Uses

Sodium taurocholate has several important applications in various fields:

  1. Pharmaceuticals: Used as an excipient to enhance drug solubility and bioavailability.
  2. Biotechnology: Employed in cell culture media to facilitate lipid absorption and improve cell viability.
  3. Research: Utilized in studies involving lipid metabolism and digestion processes.
Sodium Taurocholate in Hepatic Transporter Function and Bile Acid Homeostasis

Role of the Sodium-Taurocholate Cotransporting Polypeptide in Sodium-Dependent Bile Acid Uptake Mechanisms

The sodium-taurocholate cotransporting polypeptide (Solute Carrier Family 10 Member 1, SLC10A1) constitutes the primary mechanism for hepatic uptake of conjugated bile acids, including sodium taurocholate, from portal blood circulation. This integral membrane protein, located exclusively at the basolateral (sinusoidal) membrane of hepatocytes, harnesses the inwardly directed sodium gradient generated by the sodium/potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) to drive concentrative uptake of its substrates. The transport process is electrogenic, reflecting the cotransport of one sodium taurocholate molecule with two sodium ions [1] [3]. This stoichiometry provides the thermodynamic driving force enabling efficient extraction of bile acids from portal blood against a concentration gradient, maintaining their enterohepatic circulation.

The quantitative significance of the sodium-taurocholate cotransporting polypeptide in sodium taurocholate clearance is profound. Experimental data, particularly from Slc10a1 knockout mouse models, unequivocally demonstrate its centrality. Slc10a1⁻/⁻ hepatocytes exhibit a complete absence of sodium-dependent taurocholic acid uptake capacity. In vivo, this translates to significantly impaired systemic clearance of conjugated bile acids, manifested as elevated serum bile salt concentrations (hypercholanemia), predominantly composed of conjugated species like sodium taurocholate. While compensatory mechanisms exist (involving organic anion transporting polypeptides and altered expression of other transporters like apical sodium-dependent bile acid transporter and organic solute transporter α/β), the sodium-taurocholate cotransporting polypeptide deficiency often overwhelms these, particularly under dietary challenge (e.g., ursodeoxycholic acid supplementation), leading to pronounced hypercholanemia [1] [5]. This establishes the sodium-taurocholate cotransporting polypeptide as the dominant, high-capacity pathway for conjugated bile acid entry into hepatocytes.

Beyond bile acid transport, the sodium-taurocholate cotransporting polypeptide facilitates hepatic uptake of sulfated compounds (e.g., estrone-3-sulfate, dehydroepiandrosterone sulfate), thyroid hormones, and selected drugs and toxins (e.g., statins like rosuvastatin and pitavastatin, micafungin, bromosulfophthalein, indocyanine green) [1] [3] [8]. Its expression is highly regulated under physiological and pathophysiological conditions, notably downregulated during cholestasis to protect hepatocytes from bile acid overload, and modulated by factors like inflammation, smoking, and alcohol consumption [6]. Regulation primarily occurs transcriptionally, involving liver-enriched transcription factors like CCAAT/enhancer-binding protein, with the promoter region of SLC10A1 lacking a TATA box but containing binding sites critical for liver-specific expression [4].

Table 1: Kinetic Parameters of Sodium Taurocholate Transport by the Sodium-Taurocholate Cotransporting Polypeptide

ParameterValue (Mean ± SEM or Range)Experimental SystemReference Context
KM for Taurocholate~50 μMIn vitro (ASBTNM) [1] [10]
KD for Pantoate127 μMIn vitro (ASBTNM ITC) [10]
Na⁺:Taurocholate Stoichiometry2:1Electrogenicity measurements [1] [3]
IC50 Myrcludex B~34-180 nM (Nanobodies)In vitro inhibition studies [2] [10]
Fraction Hepatic Rosuvastatin Uptake~35%Transfected cell studies [3] [6]

Structural Determinants of the Sodium-Taurocholate Cotransporting Polypeptide Substrate Specificity and Binding Kinetics

Elucidation of the three-dimensional architecture of the sodium-taurocholate cotransporting polypeptide and its bacterial homologs has provided profound insights into the molecular basis of sodium taurocholate recognition and translocation. The sodium-taurocholate cotransporting polypeptide belongs to the bile acid sodium symporter family, characterized by a core fold of ten transmembrane helices (or nine in human sodium-taurocholate cotransporting polypeptide, lacking the first helix of bacterial versions) organized into a core domain and a panel domain. The core domain, particularly a distinctive crossover region formed by the N-termini of transmembrane helices 3 and 8, harbors the essential sodium ion binding sites (Na1 and Na2) and the primary substrate binding pocket [2] [10].

Sodium binding is coordinated by highly conserved polar residues. Site Na1 involves interactions with sidechains of Serine 105, Asparagine 106, Threonine 123, and Glutamate 257 (human sodium-taurocholate cotransporting polypeptide numbering equivalents). Site Na2 is coordinated by Glutamine 68 and Glutamine 261 [2]. Mutagenesis studies confirm the critical nature of these residues; substitutions (e.g., A64T, S267F) near these sites or within the conserved "X motif" (involving residues like Asparagine 262) severely impair transport function [1] [2] [6]. The p.S267F variant, associated with hypercholanemia and vitamin D deficiency in humans, exemplifies the functional consequence of disrupting this intricate sodium coordination network [1] [6].

Substrate binding, particularly for sodium taurocholate, occurs within a large, predominantly hydrophilic cavity formed between the core and panel domains in the inward-facing state. Cryo-electron microscopy structures reveal that bile acids like taurocholate and glyco-chenodeoxycholate interact primarily with residues of the core domain. Key interactions involve ionic bonds between the anionic sulfate/sulfonate group of the bile acid (in conjugated forms like sodium taurocholate) and positively charged residues (e.g., Arginine, Lysine) within the binding pocket. Hydrophobic interactions with the steroid backbone and hydrogen bonding with the amide linkage of conjugated bile acids also contribute significantly [2] [3]. Notably, residues implicated in hepatitis B virus/hepatitis D virus receptor function (amino acids 84–87 and 157–165) overlap spatially with regions involved in bile acid binding, explaining the competitive inhibition of sodium taurocholate uptake by the viral preS1 domain peptide Myrcludex B and vice versa [2] [3] [6].

The sodium-taurocholate cotransporting polypeptide follows an alternating access "elevator" mechanism. Sodium binding stabilizes an outward-open conformation with high substrate affinity. Subsequent conformational changes, involving rigid-body movement of the core domain relative to the panel domain, translocate the bound substrate (sodium taurocholate) across the membrane. Substrate and sodium release into the cytosol, followed by reorientation to the outward-open state, completes the cycle. Binding of physiological substrates like pantoate (a bacterial homolog substrate) to the crossover region stabilizes specific conformations within the core domain, influencing the interface between domains and facilitating the elevator movement [2] [10]. Molecular dynamics simulations confirm that substrate binding within the core domain pocket is significantly stabilized when sodium ions occupy the Na1 and Na2 sites, indicating a degree of cooperativity in sodium and substrate binding during the transport cycle [10].

Table 2: Key Structural Elements Governing Sodium-Taurocholate Cotransporting Polypeptide Function

Structural FeatureKey Residues/Region (Human NTCP Equivalents)Functional RoleConsequence of Disruption
Sodium Binding Site Na1S105, N106, T123, E257Sodium coordination; essential for transport energeticsLoss of sodium-dependent transport; abolished HBV/HDV entry
Sodium Binding Site Na2Q68, Q261Sodium coordination; stabilizes substrate binding conformationReduced transport efficiency
"X Motif" / Central CrossoverN262, Q293, S267Structural integrity of core domain; potential substrate interaction/translocation pathS267F causes hypercholanemia & vitamin D deficiency
Core Domain Substrate PocketMultiple charged (R, K) and polar residuesDirect interaction with bile acid ionic group (taurocholate sulfate) and steroid coreAltered substrate affinity and specificity; impacts drug uptake
HBV/HDV Receptor Site84-87, 157-165Binds viral myr-preS1 domain; overlaps spatially with bile acid binding regionMyrcludex B blocks bile acid uptake; bile acids inhibit HBV entry

Competitive Inhibition Dynamics Between Bile Acid Conjugates and Xenobiotics

The substrate binding pocket of the sodium-taurocholate cotransporting polypeptide exhibits promiscuity, accommodating not only conjugated and unconjugated bile acids but also a diverse array of xenobiotics. This shared binding site creates the potential for competitive inhibition, where xenobiotics or other bile acids can impede sodium taurocholate uptake, and conversely, high bile acid concentrations can inhibit the hepatic uptake of co-transported drugs. Understanding these dynamics is crucial for predicting drug disposition and potential drug-induced cholestasis [1] [3] [7].

A wide range of clinically relevant pharmaceuticals function as competitive inhibitors of the sodium-taurocholate cotransporting polypeptide. These include:

  • Cyclosporine A: A potent immunosuppressant known to cause cholestasis; inhibits sodium taurocholate cotransporting polypeptide-mediated bile acid uptake, contributing to elevated serum bile salts in treated patients [3] [9]. Derivatives like SCY446 and SCY450 show reduced bile acid transport inhibition while maintaining antiviral efficacy.
  • Protease Inhibitors (Ritonavir, Saquinavir): Antiretroviral drugs associated with hepatotoxicity; inhibit sodium taurocholate cotransporting polypeptide and cause hypercholanemia [3] [6].
  • Antihypertensives (Irbesartan, Losartan): Angiotensin II receptor blockers identified as inhibitors of sodium taurocholate cotransporting polypeptide function and hepatitis B virus entry [3].
  • Lipid-lowering drugs (Ezetimibe): Although primarily targeting intestinal apical sodium-dependent bile acid transporter, ezetimibe also inhibits sodium-taurocholate cotransporting polypeptide to a lesser extent [3] [8].
  • Cardiac Glycosides (Proscillaridin A, Ouabain): Exhibit potent inhibition of both bile acid transport and hepatitis B virus/hepatitis D virus entry [3] [7].
  • Specific Hepatitis B Virus Entry Inhibitors (Myrcludex B/Bulevirtide): Synthetic N-myristoylated peptides derived from the preS1 domain of the hepatitis B virus large surface protein. Myrcludex B binds sodium-taurocholate cotransporting polypeptide with high affinity (nM range), competitively blocking sodium taurocholate uptake in vitro and in vivo, as confirmed by abolished hepatic binding of radiolabeled Myrcludex B in Slc10a1⁻/⁻ mice [3] [5] [6]. This inhibition underlies the hypercholanemia observed as a side effect in patients treated with bulevirtide for chronic hepatitis D virus infection.
  • Other Inhibitors: Propranolol, progesterone, vanitaracin A, fasiglifam, and numerous FDA-approved drugs identified via pharmacophore modeling and screening [3] [7] [9].

The kinetics of inhibition are governed by classical competitive models, where the inhibitor (I) and substrate (S) compete for the same binding site on the transporter (T). The apparent Michaelis constant (KMapp) for sodium taurocholate uptake increases with increasing inhibitor concentration, while the maximum transport rate (Vmax) remains unchanged. The inhibition constant (Ki) quantifies the affinity of the inhibitor for the transporter. For example, cyclosporine A exhibits a lower Ki than ritonavir, indicating higher inhibitory potency against sodium-taurocholate cotransporting polypeptide [3] [7]. Sustained inhibition, particularly by drugs with long half-lives or chronic dosing, can lead to acquired cholestasis by reducing the hepatocellular uptake of bile acids like sodium taurocholate, thereby increasing their systemic concentration and potentially causing liver injury [1] [9].

Competition also occurs between bile acids themselves. Different conjugated bile acids (e.g., sodium taurocholate, sodium glycocholate, sodium glycochenodeoxycholate, sodium taurochenodeoxycholate) compete for binding and transport via sodium-taurocholate cotransporting polypeptide based on their relative affinities and concentrations [1] [7]. Furthermore, secondary bile acids formed by gut microbiota, such as deoxycholic acid and lithocholic acid, are also substrates/inhibitors. Lithocholic acid, particularly its unconjugated and sulfated forms, is highly cytotoxic, and its accumulation due to impaired transport or metabolism significantly contributes to cholestatic liver injury and inflammation [9]. The interplay between primary and secondary bile acids for sodium-taurocholate cotransporting polypeptide binding adds another layer of complexity to bile acid homeostasis regulation.

Table 3: Classification and Examples of Sodium-Taurocholate Cotransporting Polypeptide Inhibitors

Inhibitor ClassPrototypical ExamplesPrimary Indication/TargetEvidence for NTCP Inhibition
ImmunosuppressantsCyclosporine A, TacrolimusOrgan transplant rejectionIn vitro inhibition; clinical hypercholanemia [3] [9]
HIV Protease InhibitorsRitonavir, SaquinavirHIV infectionIn vitro inhibition; clinical hypercholanemia [3] [6]
Angiotensin II Receptor BlockersIrbesartan, Losartan, ValsartanHypertensionIn vitro inhibition; reduced HBV infection [3]
Lipid-Modifying AgentsEzetimibe, Rosuvastatin (weak)HypercholesterolemiaIn vitro inhibition (Ezetimibe) [3] [8]
Antivirals (HBV/HDV)Myrcludex B (Bulevirtide)Chronic Hepatitis DHigh-affinity binding; competitive inhibition; in vivo PET confirmation [3] [5] [6]
Cardiac GlycosidesProscillaridin A, OuabainHeart failure, ArrhythmiaPotent in vitro inhibition of transport & HBV entry [3] [7]
Hormones/SteroidsProgesterone, Estrone-3-sulfateEndogenous/Exogenous hormoneSubstrate/Inhibitor interactions [1] [3]
Other DrugsPropranolol, Bosentan, Fibrates (weak), IndomethacinVarious (CV, Inflammation)Screening data; in vitro confirmation [3] [9]

Properties

Product Name

sodium taurocholate

IUPAC Name

sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO7S

Molecular Weight

537.7 g/mol

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1

InChI Key

JAJWGJBVLPIOOH-UHFFFAOYSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.